3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid
Description
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands (predicted):
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-(but-2-ynylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-2-3-4-11-8-7(9(13)14)10-5-6-12-8/h5-6H,4H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
WBMBFHIRPAZGMV-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=NC=CN=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Construction
The pyrazine ring can be synthesized via condensation reactions involving suitable precursors:
- Dicarbonyl compounds reacting with hydrazines or amino derivatives to form heterocyclic rings.
- Aminopyrazine derivatives obtained from the cyclization of amino ketones or esters.
A typical route involves the condensation of 2,5-dimethylpyrazine with oxidizing agents to introduce the carboxylic acid group at position 2, or via oxidation of methyl groups attached to the pyrazine ring.
Oxidative Functionalization
The methyl groups on the pyrazine ring can be oxidized to carboxylic acids using reagents such as potassium permanganate or potassium dichromate under reflux conditions, as demonstrated in the synthesis of 3-aminopyrazine-2-carboxylic acid (,).
Introduction of the Amino Group at Position 3
Nucleophilic Substitution
The amino group can be introduced through nucleophilic substitution reactions on activated pyrazine derivatives, such as halogenated intermediates (e.g., 3-chloropyrazine-2-carboxylic acid), using ammonia or primary amines under controlled conditions.
Direct Amination
Alternatively, direct amination of the pyrazine ring via catalytic processes, such as palladium-catalyzed amination, can be employed to selectively introduce the amino group at position 3 ().
Alkynylation to Attach the But-2-yn-1-yl Group
Nucleophilic Alkynylation
The amino group at position 3 can be alkynylated with but-2-yn-1-yl halides or sulfonates:
- Reaction with but-2-yn-1-yl bromide or iodide in the presence of a base such as potassium carbonate or sodium hydride.
- Use of Sonogashira coupling with terminal alkynes and halogenated pyrazine derivatives under palladium catalysis.
Sonogashira Coupling
A more sophisticated approach involves coupling a suitable halogenated pyrazine-2-carboxylic acid derivative with but-2-yn-1-yl derivatives using palladium catalysts, copper co-catalysts, and base in an inert solvent (e.g., THF, DMF).
Reaction Conditions and Optimization
Supporting Data and Patent Insights
- Patent EP0436088A1 describes a process for synthesizing 3-aminopyrazine-2-carboxylic acid involving pterin cleavage at high temperatures (140-220°C) in aqueous media with sodium or potassium hydroxide, followed by acidification and crystallization ().
- Similar methodologies can be adapted for BUPCA, replacing the starting material with appropriate pyrazine derivatives and adjusting reaction conditions for alkynylation.
- Patent DE1238478B details chlorination and subsequent reactions involving methyl esters of pyrazine derivatives, which could be modified for alkynylation steps ().
Summary of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Diversity
- Analog 1 : 3-((4-Fluorophenyl)carbamoyl)pyrazine-2-carboxylic acid () contains a fluorinated aromatic substituent, enhancing lipophilicity and metabolic stability.
- Analog 2 : 5-tert-butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide () features a bulky tert-butyl group and thiazole ring, improving steric hindrance and antifungal activity.
- Analog 3 : Sorafenib-inspired pyrazine derivatives () incorporate urea/amide linkages and cyclopentyl/bromophenyl groups, critical for cytostatic activity via c-Raf inhibition.
Key Insight : The alkyne in the target compound may confer distinct binding modes compared to aromatic or bulky substituents, as seen in analogs with enhanced biological activity .
Physicochemical Properties
- Lipophilicity : The alkyne group in the target compound may reduce logP compared to aromatic analogs (e.g., 3-(p-tolylcarbamoyl)pyrazine-2-carboxylic acid, logP ~1.5–2.0) but increase it relative to unsubstituted pyrazine-2-carboxylic acid (logP ~0.5) .
- Solubility : Alkyne-containing compounds often exhibit moderate aqueous solubility, whereas analogs with polar groups (e.g., -OH, -COOH) show higher solubility .
Antimicrobial Activity
- Analog 1 : 5-tert-butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide showed MIC = 31.25 µmol·mL⁻¹ against Trichophyton mentagrophytes .
- Analog 2 : 3,5-Bromo-4-hydroxyphenyl pyrazinecarboxamides inhibited Mycobacterium tuberculosis H37Rv by 54–72% .
- Target Compound : Predicted activity may depend on alkyne-mediated interactions with microbial enzymes or membranes.
Biological Activity
3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid, also known as 6-[(But-3-yn-1-yl)amino]pyrazine-2-carboxylic acid, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research studies.
The molecular formula of this compound is C9H9N3O2, with a molecular weight of 191.19 g/mol. The structure features a pyrazine ring substituted with a butynyl amino group and a carboxylic acid functional group, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | 6-(but-3-ynylamino)pyrazine-2-carboxylic acid |
| SMILES | C#CCCNC1=NC(=CN=C1)C(=O)O |
Anticancer Properties
Research has indicated that derivatives of pyrazine compounds, including this compound, exhibit significant anticancer activity. For instance, studies have shown that certain pyrazine derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for the development of new cancer therapies.
In a study investigating various pyrazine derivatives, it was found that specific compounds demonstrated IC50 values in the low micromolar range against different cancer cell lines. For example, one derivative showed an IC50 value between 0.08–12.07 mM, indicating potent anticancer activity .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines in vitro and in vivo, specifically targeting pathways involved in inflammation such as the p38 MAPK signaling pathway. These findings suggest potential applications in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Binding : It can bind to receptors associated with cellular signaling pathways that regulate proliferation and inflammation.
- Cell Cycle Modulation : By inhibiting tubulin polymerization, it disrupts the normal cell cycle progression, leading to apoptosis in cancer cells.
Case Studies
Several studies have explored the biological effects of pyrazine derivatives:
- Anti-cancer Activity : One study evaluated a series of pyrazine derivatives for their cytotoxic effects on A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values ranging from 1.48 to 6.38 μM .
- Anti-inflammatory Mechanisms : Another investigation into the anti-inflammatory properties revealed that compounds similar to this compound could reduce microglial activation and astrocyte proliferation in models of neuroinflammation .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling but-2-yn-1-amine with pyrazine-2-carboxylic acid derivatives. A two-step approach is recommended:
Activation of the carboxylic acid : Use coupling agents like T3P (propyl phosphonic anhydride) or EDC/HOBt in dichloromethane (DCM) or DMF at 0–25°C to form an active ester intermediate .
Amide bond formation : React the activated ester with but-2-yn-1-amine in the presence of a base (e.g., DIEA) to introduce the alkyne-substituted amino group. Solvent choice (e.g., DCM vs. DMF) and reaction time (4–24 hours) critically affect yields (reported 20–50%) .
- Key variables : Catalyst (DMAP accelerates reactions), temperature (room temperature preferred for alkyne stability), and purification via column chromatography (30–50% ethyl acetate/hexane gradients) .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Analytical workflow :
- NMR :
- ¹H NMR : Peaks at δ 8.5–9.0 ppm (pyrazine protons), δ 4.5–5.0 ppm (CH₂ adjacent to alkyne), and δ 1.8–2.2 ppm (triple-bond protons).
- ¹³C NMR : Carboxylic acid carbonyl at ~170 ppm, pyrazine carbons at 140–160 ppm, and alkyne carbons at 70–90 ppm .
- IR : Stretching bands at ~3300 cm⁻¹ (N-H), ~2100 cm⁻¹ (C≡C), and ~1680 cm⁻¹ (C=O) .
- Mass spectrometry : ESI-MS [M+H]+ expected at m/z 220–230, with fragmentation patterns confirming the alkyne and pyrazine moieties .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<1 mg/mL at pH 7). Acidic conditions (pH <4) improve solubility due to protonation of the pyrazine nitrogen .
- Stability :
- Thermal : Stable at ≤80°C; degradation observed at higher temperatures via alkyne polymerization.
- pH-dependent : Hydrolysis of the amide bond occurs under strongly acidic (pH <2) or basic (pH >10) conditions .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Approach :
Molecular docking : Screen against targets like Mycobacterium tuberculosis PanD or fungal succinate dehydrogenase (SDH) using AutoDock Vina. The alkyne group may occupy hydrophobic pockets, while the carboxylic acid interacts with catalytic residues .
QSAR : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with bioactivity. Substituents at the pyrazine 3-position significantly influence binding affinity .
- Validation : Compare predicted IC₅₀ values with in vitro assays (e.g., mycobacterial growth inhibition) .
Q. What strategies resolve contradictions in reported biological activity data for pyrazine-2-carboxylic acid derivatives?
- Case study : Discrepancies in antifungal efficacy (e.g., SDH inhibition vs. no activity) may arise from:
Experimental design : Variations in fungal strain susceptibility (e.g., Fusarium vs. Aspergillus) .
Compound stability : Degradation during storage or assay conditions (e.g., light exposure causing alkyne oxidation) .
- Resolution : Use standardized protocols (CLSI guidelines) and LC-MS to verify compound integrity pre- and post-assay .
Q. How does the alkyne group enable click chemistry applications in probe development?
- Method : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the compound with fluorescent tags or biotin for:
Cellular imaging : Track localization in M. tuberculosis using confocal microscopy .
Target identification : Pull-down assays with azide-functionalized beads to isolate binding proteins .
- Optimization : Use 1:3 molar ratios (compound:azide) and Cu(I) stabilizers (TBTA) in DMSO/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
